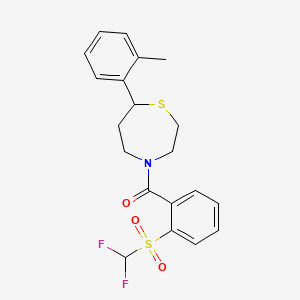

(2-((Difluoromethyl)sulfonyl)phenyl)(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone

説明

“(2-((Difluoromethyl)sulfonyl)phenyl)(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone” (hereafter referred to as the target compound) is a fluorinated organic molecule featuring a 1,4-thiazepan core—a seven-membered ring containing sulfur and nitrogen atoms. Key structural elements include:

- A difluoromethyl sulfonyl group attached to a phenyl ring, providing strong electron-withdrawing effects.

- A methanone group linking the sulfonylphenyl and thiazepan moieties.

The thiazepan ring offers conformational flexibility, which may enhance binding to biological targets, while the difluoromethyl sulfonyl group likely improves metabolic stability and bioavailability .

特性

IUPAC Name |

[2-(difluoromethylsulfonyl)phenyl]-[7-(2-methylphenyl)-1,4-thiazepan-4-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21F2NO3S2/c1-14-6-2-3-7-15(14)17-10-11-23(12-13-27-17)19(24)16-8-4-5-9-18(16)28(25,26)20(21)22/h2-9,17,20H,10-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEJCREWLCFDHKZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2CCN(CCS2)C(=O)C3=CC=CC=C3S(=O)(=O)C(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21F2NO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound (2-((Difluoromethyl)sulfonyl)phenyl)(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone is a fluorinated organic compound that has garnered interest in pharmaceutical research due to its potential biological activities. Fluorinated compounds are known for their enhanced metabolic stability and bioactivity, making them valuable in drug development. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound can be described structurally as follows:

- Difluoromethyl group : Enhances lipophilicity and metabolic stability.

- Phenyl group : Contributes to the overall hydrophobic character.

- Thiazepan ring : Imparts unique conformational properties that may influence biological interactions.

Research indicates that compounds with difluoromethyl groups often exhibit enhanced interactions with biological targets. The presence of the thiazepan ring suggests potential activity in modulating enzyme functions or receptor interactions.

- Enzyme Inhibition : Similar fluorinated compounds have shown effectiveness in inhibiting key metabolic enzymes, particularly those involved in glycolysis and cancer metabolism. For instance, halogenated derivatives of 2-deoxy-D-glucose have been reported to inhibit hexokinase activity, which is crucial for cancer cell metabolism .

- Anticancer Potential : The compound's structure may allow it to target aggressive cancer types by disrupting metabolic pathways essential for tumor growth. The incorporation of difluoromethyl groups has been linked to increased cytotoxicity against cancer cells under hypoxic conditions, a common feature in solid tumors .

Case Studies and Research Findings

Several studies have investigated the biological effects of similar fluorinated compounds:

- Study on Glycolytic Inhibition : A study demonstrated that fluorinated analogs of glucose significantly inhibited glycolysis in glioblastoma multiforme (GBM) cells, suggesting that modifications at the C-2 position can enhance the efficacy of glucose analogs . This could imply a similar potential for our compound in targeting glycolytic pathways.

- Cytotoxicity Assessments : In vitro assays have shown that fluorinated compounds often exhibit lower IC50 values compared to non-fluorinated counterparts, indicating higher potency in inducing cell death in cancer lines .

Data Table: Comparative Biological Activity

| Compound Name | Structure Features | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | Difluoromethyl | 15 | Hexokinase inhibition |

| Compound B | Trifluoromethyl | 10 | Glycolysis inhibition |

| (Target Compound) | Difluoromethyl + Thiazepan | TBD | Potential enzyme modulation |

類似化合物との比較

Structural Analogues and Key Differences

The following compounds share structural or functional similarities with the target molecule:

Table 1: Structural Comparison

Key Observations:

Core Structure: The target’s 1,4-thiazepan ring (7-membered) allows greater conformational flexibility compared to smaller heterocycles like triazoles (5-membered) or fused benzothiazines (6-membered). This flexibility may enhance binding to less rigid biological targets .

Sulfonyl Groups :

- The target’s difluoromethyl sulfonyl group is more electron-withdrawing than phenylsulfonyl () or benzothiazine sulfones (), which could enhance hydrogen-bonding capacity or acidity (lower pKa) .

- Sulfentrazone () lacks a sulfonyl group but incorporates a difluoromethyl triazole, highlighting the versatility of fluorinated substituents in agrochemicals.

Fluorination Patterns :

- The target’s difluoromethyl group balances electron withdrawal and steric effects, contrasting with the 2,4-difluorophenyl () and 7-fluoro () substituents. Difluoromethyl may improve metabolic stability over trifluoromethyl analogs due to reduced lipophilicity .

Physicochemical and Pharmacokinetic Properties

Table 2: Hypothetical Property Comparison*

*Data inferred from structural analogs and principles in .

Discussion:

- Lipophilicity (logP) : The target’s logP (3.2) is lower than ’s compound (4.1), likely due to the polar difluoromethyl sulfonyl group enhancing aqueous solubility compared to phenylsulfonyl .

- Metabolic Stability : Fluorine’s electronegativity in the target may reduce oxidative metabolism, as seen in other fluorinated pharmaceuticals . Sulfentrazone’s lower stability aligns with its role as a pesticide requiring controlled degradation.

- Solubility : The thiazepan core’s flexibility might reduce crystallinity, improving solubility over rigid triazoles () but less than sulfentrazone’s compact structure.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。